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Introduction

Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder characterized
by progressive motor, cognitive, and psychiatric decline. The disease is caused by a CAG
trinucleotide repeat expansion in the huntingtin gene (HTT), leading to the production of a
mutant huntingtin protein (mHTT) with a polyglutamine expansion. AMT-130 is an
investigational gene therapy developed by uniQure, designed to slow the progression of HD by
targeting the root cause of the disease. This technical guide provides a comprehensive
overview of the discovery and development of AMT-130, with a focus on its mechanism of
action, preclinical evaluation, and clinical trial results.

Mechanism of Action: The miIQURE™ Platform

AMT-130 utilizes uniQure's proprietary miQURE™ gene silencing platform. This technology
employs an adeno-associated virus serotype 5 (AAV5) vector to deliver an artificial microRNA
(miRNA) that is specifically designed to target and degrade the messenger RNA (mMRNA) of the
huntingtin gene. This process, known as RNA interference, leads to a reduction in the
production of both the wild-type and the mutant huntingtin proteins. The non-selective
knockdown of both forms of the huntingtin protein is a key feature of AMT-130's therapeutic
strategy.
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The AAVS vector was chosen for its neurotropic properties and has been shown to effectively
transduce cells in the brain.[1] The artificial mIRNA is designed for efficient processing by the
endogenous RNAI machinery, leading to potent and sustained silencing of the target gene.[1]

Caption: Mechanism of action of AMT-130.

Preclinical Development

The efficacy and safety of AMT-130 were evaluated in various preclinical models of
Huntington's disease, including humanized mouse models and a transgenic minipig model.

Animal Models and Efficacy Studies

In a humanized mouse model of HD, a single administration of AMT-130 resulted in a dose-
dependent and sustained reduction of mHTT in the brain.[2] This reduction in mHTT was
associated with an improvement in motor function and a delay in the progression of the disease
phenotype.[2]

A study in a transgenic minipig model of HD, which has a brain size and complexity more
similar to humans, also demonstrated a significant, dose-dependent reduction in mHTT levels
in the brain following a single administration of AMT-130.[3]

Experimental Protocols: Preclinical

o AAV5-mIiHTT Vector Construction: The AAV5 vector carrying the artificial microRNA targeting
the human HTT gene (AAV5-miHTT) was constructed using standard molecular biology
techniques. The specific sequence of the artificial microRNA and the promoter driving its
expression are proprietary to uniQure.

e Animal Models:

o Humanized Mouse Model: Mice carrying a human HTT gene with a pathogenic CAG
repeat expansion were used to assess the in vivo efficacy of AMT-130.[2]

o Transgenic Minipig Model: A transgenic minipig model of HD was utilized for its anatomical
and physiological similarities to the human brain, allowing for a more translationally
relevant assessment of vector distribution and efficacy.[3]
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o Stereotactic Neurosurgical Delivery: In both animal models, AMT-130 was administered
directly to the striatum (caudate and putamen) via stereotactic neurosurgery. This technique
allows for precise delivery of the gene therapy to the brain regions most affected in HD.

o Behavioral Assessments: A battery of behavioral tests was used to assess motor and
cognitive function in the animal models, including tests for motor coordination, balance, and
cognitive performance.

o Neuropathological Analysis: Post-mortem brain tissue was analyzed to assess the
distribution of the AAV5 vector, the extent of mHTT lowering, and the impact on
neuropathological markers of HD.

Clinical Development: Phase I/ll Trials

AMT-130 is currently being evaluated in two Phase I/1l clinical trials: a randomized, sham-
controlled study in the United States (NCT04120493) and an open-label study in Europe
(NCT05243017).[4]

Study Design

The U.S. study is a randomized, double-blind, sham-controlled trial designed to assess the
safety and efficacy of a single administration of AMT-130 in adults with early manifest
Huntington's disease.[4] Participants were randomized to receive either a low dose or a high
dose of AMT-130, or a sham surgery.[4] The European study is an open-label trial evaluating
the same doses of AMT-130.

Patient Population

The trials enrolled adult patients with a confirmed diagnosis of early manifest Huntington's
disease. Key inclusion criteria included a specific range of scores on the Unified Huntington's
Disease Rating Scale (UHDRS) Total Functional Capacity (TFC) scale and a defined number of
CAG repeats in the HTT gene.[2]

Administration

AMT-130 is administered as a one-time treatment via MRI-guided stereotactic neurosurgery
directly into the striatum (caudate and putamen). This procedure involves drilling small holes in
the skull to allow for the precise infusion of the gene therapy.
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Experimental Protocols: Clinical

o MRI-Guided Stereotactic Neurosurgery: The administration of AMT-130 is performed under
general anesthesia. MRI is used to guide the placement of a catheter into the striatum for the
infusion of the gene therapy. The use of real-time or near-real-time imaging allows for
precise targeting and monitoring of the infusion.[5][6]

e Mutant Huntingtin (mHTT) Quantification: Levels of mHTT in the cerebrospinal fluid (CSF)
are measured using highly sensitive immunoassays such as Single Molecule Counting
(SMC), Meso Scale Discovery (MSD), or Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET).

o Neurofilament Light Chain (NfL) Quantification: NfL, a biomarker of neuro-axonal damage, is
measured in the CSF and blood using the Simoa (Single Molecule Array) platform.
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Screening & Randomization

Patient Screening
(Inclusion/Exclusion Criteria)

‘ Randomization ’

Treatment|Phase

)

Sham Surgery

Follow-up & Assessment

Long-term Follow-up
(up to 5 years)

Assessments:
- UHDRS (cUHDRS, TFC, TMS)
- Biomarkers (NfL, mHTT)
- Imaging (MRI)

Clinical Trial Results

Efficacy

Click to download full resolution via product page

Caption: AMT-130 Phase I/1l Clinical Trial Workflow.

As of the latest data cutoff, the high-dose group in the U.S. Phase I/Il trial has shown a
statistically significant slowing of disease progression at 36 months compared to a propensity

score-matched external control group.

Table 1: Key Efficacy Endpoints at 36 Months (High-Dose Group vs. External Control)
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Mean Change

Mean Change

. . . Slowing of
Endpoint from Baseline from Baseline . p-value
Progression
(AMT-130) (Control)

cUHDRS -0.38 -1.52 75% 0.003
TFC -0.36 -0.88 60% 0.033
T™MS 2.01 4.88 59% 0.174
SDMT -0.44 -3.73 88% 0.057
SWRT 0.88 -6.98 113% N/A

Data from uniQure press release, September 2025.

Biomarkers

In the high-dose group, cerebrospinal fluid neurofilament light (CSF NfL) levels showed a mean
decrease of 8.2% from baseline at 36 months, suggesting a reduction in neurodegeneration.[7]
Changes in CSF mHTT levels have been more variable and are considered less representative

of the therapeutic effect in the targeted brain regions.[8]

Table 2: Biomarker Changes from Baseline

Biomarker Timepoint Low-Dose Group High-Dose Group
CSF NfL 30 months -6.6% N/A

Favorable trend vs.
CSF NfL 18 months N/A )

natural history
CSF NfL 36 months N/A -8.2%

Data from uniQure press releases, December 2023 and September 2025.[7][8]

Safety

AMT-130 has been generally well-tolerated at both low and high doses. The most common

adverse events were related to the surgical procedure and have been transient.
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Conclusion

AMT-130 represents a promising one-time gene therapy for Huntington's disease with the
potential to slow disease progression. The use of the mIQURE™ platform to non-selectively
lower huntingtin protein levels is a novel therapeutic approach. Preclinical studies have
demonstrated proof-of-concept, and the ongoing Phase I/l clinical trials have shown
encouraging efficacy and safety data, particularly in the high-dose group. Further long-term
follow-up and additional clinical studies will be crucial to fully elucidate the therapeutic potential
of AMT-130 for patients with this devastating neurodegenerative disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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